molecular formula C13H9N B145940 4-Cyanobiphenyl CAS No. 2920-38-9

4-Cyanobiphenyl

Cat. No. B145940
Key on ui cas rn: 2920-38-9
M. Wt: 179.22 g/mol
InChI Key: BPMBNLJJRKCCRT-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-chlorobenzonitrile (136 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 159 mg (89%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F-].[K+].Cl[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[C:17]([C:16]1[CH:19]=[CH:20][C:13]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:14][CH:15]=1)#[N:18] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
174 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
136 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
2.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
6 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature until the starting aryl chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried resealable Schlenk tube
CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
was added through a rubber septum
CUSTOM
Type
CUSTOM
Details
The tube was sealed with a teflon screwcap
CUSTOM
Type
CUSTOM
Details
had been completely consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ether (30 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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